molecular formula C16H11Cl2N7O B10933566 N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10933566
M. Wt: 388.2 g/mol
InChI Key: WCUQKGZBSCZEMM-UHFFFAOYSA-N
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Description

N~2~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound featuring a pyrazole and triazolopyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazolopyrimidine scaffold. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reducing costs. Current methods involve batch processes, but continuous flow techniques are being explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted pyrazole and triazolopyrimidine derivatives, which can be further modified for specific applications .

Scientific Research Applications

N~2~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

N~2~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its dual activity against multiple cancer cell lines and its potent inhibitory effect on CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C16H11Cl2N7O

Molecular Weight

388.2 g/mol

IUPAC Name

N-[4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11Cl2N7O/c17-11-4-2-10(3-5-11)8-24-9-12(18)13(22-24)20-15(26)14-21-16-19-6-1-7-25(16)23-14/h1-7,9H,8H2,(H,20,22,26)

InChI Key

WCUQKGZBSCZEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3Cl)CC4=CC=C(C=C4)Cl)N=C1

Origin of Product

United States

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